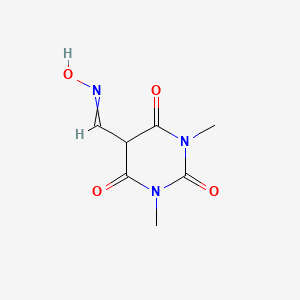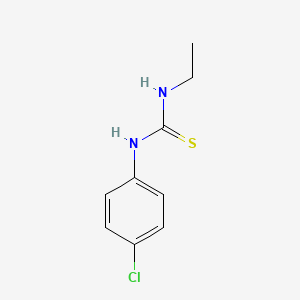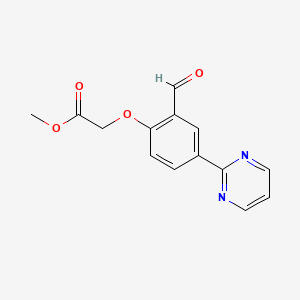
2,6-Dichlorophenylacetone
Übersicht
Beschreibung
2,6-Dichlorophenylacetone is a compound with the molecular formula C9H8Cl2O . It is used in the synthesis of various organic compounds . The compound has a molecular weight of 203.06 g/mol .
Molecular Structure Analysis
The molecular structure of 2,6-Dichlorophenylacetone includes nine carbon atoms, eight hydrogen atoms, two chlorine atoms, and one oxygen atom . The InChI representation of the molecule isInChI=1S/C9H8Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 . Physical And Chemical Properties Analysis
2,6-Dichlorophenylacetone has a molecular weight of 203.06 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has a topological polar surface area of 17.1 Ų . It is a solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Studies
- Organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion have been synthesized and characterized for their antibacterial and antifungal activities. This research highlights the potential biological significance of 2,6-dichlorophenylacetone derivatives in medicinal chemistry (Bhatti et al., 2000).
Environmental Toxicology
- The compound 2,4-dichlorophenoxyacetic acid (2,4-D), related to 2,6-dichlorophenylacetone, has been extensively studied for its environmental toxicity. A scientometric review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, indicating potential environmental impacts of similar compounds (Zuanazzi et al., 2020).
Photocatalytic Degradation
- Research on diclofenac, a compound structurally related to 2,6-dichlorophenylacetone, demonstrates the effectiveness of photocatalytic degradation under UV irradiation, indicating a possible method for the environmental management of related compounds (Martínez et al., 2011).
Biofield Energy Treatment
- A study on the impact of biofield energy treatment on 2,6-dichlorophenol, a compound related to 2,6-dichlorophenylacetone, revealed significant effects on its physical, thermal, and spectral properties. This suggests potential applications in modifying the chemical properties of similar compounds (Trivedi et al., 2015).
Phytoremediation Enhancement
- Bacterial endophytes have been used to enhance the phytoremediation of 2,4-dichlorophenoxyacetic acid, a structurally related compound. This approach could potentially be applied to manage environmental contamination by 2,6-dichlorophenylacetone and similar compounds (Germaine et al., 2006).
Oxidative Degradation Studies
- The oxidative degradation of 2,6-dichlorophenol by ferrate(VI) was investigated, showing effective removal and degradation mechanisms. This study provides insights into the oxidative degradation processes that could be applicable to 2,6-dichlorophenylacetone (Dai et al., 2022).
Herbicide Action Mechanism
- The mode of action of 2,4-dichlorophenoxyacetic acid as an herbicide has been studied, offering insights into how related compounds like 2,6-dichlorophenylacetone might interact with plant biology (Song, 2014).
Chemical Synthesis
- The synthesis of Methyl 2,6-dichlorophenoxyacetate, a derivative of 2,6-dichlorophenylacetone, demonstrates the compound's applicability in chemical synthesis processes, highlighting its versatility (Qin, 2008).
Conformational Study
- The conformation of 3-(2,6-dichlorophenyl)glutaric anhydride, structurally similar to 2,6-dichlorophenylacetone, has been studied using magnetic resonance and force field calculations, providing valuable data for understanding the chemical behavior of related compounds (Koer et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEXJQJVTXDTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370126 | |
| Record name | 2,6-Dichlorophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorophenylacetone | |
CAS RN |
93457-06-8 | |
| Record name | 2,6-Dichlorophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)



![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)





![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)
![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)

